![molecular formula C16H15Cl2NO2 B5777284 N-benzyl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B5777284.png)
N-benzyl-3,5-dichloro-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,5-dichloro-4-ethoxybenzamide, also known as BDEB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. BDEB is a benzamide derivative that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-3,5-dichloro-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. N-benzyl-3,5-dichloro-4-ethoxybenzamide binds to the active site of COX and prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. N-benzyl-3,5-dichloro-4-ethoxybenzamide has also been shown to reduce the levels of prostaglandins in vitro and in vivo. In addition, N-benzyl-3,5-dichloro-4-ethoxybenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-3,5-dichloro-4-ethoxybenzamide in lab experiments is its high yield and purity. N-benzyl-3,5-dichloro-4-ethoxybenzamide can be synthesized in large quantities with high purity, which makes it suitable for in vitro and in vivo studies. Another advantage of using N-benzyl-3,5-dichloro-4-ethoxybenzamide is its specificity for COX inhibition, which reduces the risk of off-target effects. However, one of the limitations of using N-benzyl-3,5-dichloro-4-ethoxybenzamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-benzyl-3,5-dichloro-4-ethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and fever. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective COX inhibitors based on the structure of N-benzyl-3,5-dichloro-4-ethoxybenzamide.
Métodos De Síntesis
The synthesis of N-benzyl-3,5-dichloro-4-ethoxybenzamide involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-benzyl-3,5-dichloro-4-ethoxybenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-3,5-dichloro-4-ethoxybenzamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-benzyl-3,5-dichloro-4-ethoxybenzamide has also been shown to have analgesic and antipyretic effects by inhibiting the production of prostaglandins. These properties make N-benzyl-3,5-dichloro-4-ethoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and fever.
Propiedades
IUPAC Name |
N-benzyl-3,5-dichloro-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-13(17)8-12(9-14(15)18)16(20)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMXEAQTVXWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dichloro-4-ethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.